Trequinsin

Overview

Description

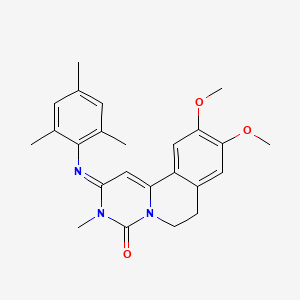

Trequinsin is a phosphodiesterase inhibitor with the chemical formula C₂₄H₂₇N₃O₃ . It is known for its ability to improve sperm motility in vitro and has been studied for its potential therapeutic applications in various fields, including pharmacology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trequinsin involves several steps, including selective demethylation and complex formation. The base-promoted selective demethylation at position 9 and acid-aided demethylation at position 10 are key steps in the synthesis . The treatment of the parent compound with specific reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and ZnCl₂-MeOH (zinc chloride-methanol) leads to the formation of various metabolites .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.

Chemical Reactions Analysis

Types of Reactions: Trequinsin undergoes several types of chemical reactions, including:

Reduction: Reduction reactions are not prominently documented for this compound.

Substitution: Substitution reactions involving demethylation and complex formation with DDQ and ZnCl₂-MeOH are significant.

Common Reagents and Conditions:

DDQ: Used for complex formation.

ZnCl₂-MeOH: Used for methoxymethyl derivative formation.

AgNO₃ and NaOH: Used for oxidation reactions.

Major Products Formed:

Hydroxy Derivatives: Formed through demethylation.

Carboxy Derivatives: Formed through oxidation.

Scientific Research Applications

Trequinsin has been extensively studied for its pharmacological properties. Some of its notable applications include:

Improvement of Sperm Motility: this compound has been shown to significantly enhance human sperm motility and function, making it a potential therapeutic agent for treating male infertility.

Phosphodiesterase Inhibition: As a phosphodiesterase inhibitor, this compound has applications in studying cyclic nucleotide signaling pathways.

Potential Therapeutic Agent: this compound’s ability to increase intracellular calcium and cyclic guanosine monophosphate levels makes it a candidate for developing new pharmaceuticals.

Mechanism of Action

Trequinsin exerts its effects through complex pharmacological activities. It activates CatSper (cation channels of sperm) and partly inhibits potassium channel activity. Additionally, this compound increases intracellular cyclic guanosine monophosphate levels, leading to enhanced sperm motility . The detailed mechanism involves the modulation of calcium signaling pathways and cyclic nucleotide levels .

Comparison with Similar Compounds

Ibudilast: Another phosphodiesterase inhibitor known for its anti-inflammatory properties.

Papaverine: A phosphodiesterase inhibitor used to treat vasospasms and erectile dysfunction.

Uniqueness of Trequinsin: this compound stands out due to its specific action on sperm motility and its unique pharmacological profile. Unlike other phosphodiesterase inhibitors, this compound has shown significant efficacy in enhancing human sperm function, making it a valuable compound for reproductive medicine .

Biological Activity

Trequinsin, a phosphodiesterase 3 inhibitor (PDE3i), has garnered attention for its unique pharmacological properties, particularly in enhancing sperm motility and function. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical applications.

This compound acts primarily through the modulation of intracellular calcium levels and the activation of specific ion channels. Key aspects of its mechanism include:

- Calcium Mobilization : this compound has been identified as an efficacious agonist of intracellular calcium (), promoting significant increases in calcium levels within human sperm cells. Although less potent than progesterone, this compound effectively enhances cell hyperactivation and improves penetration into viscous media in various sperm samples .

- Ion Channel Activation : Whole-cell patch clamp electrophysiology studies have confirmed that this compound activates the CatSper ion channel while partially inhibiting potassium channels. This dual action contributes to enhanced sperm motility and function .

- Cyclic Nucleotide Modulation : Analysis has shown that this compound increases intracellular cyclic guanosine monophosphate (cGMP) levels without significantly affecting cyclic adenosine monophosphate (cAMP) levels. The elevation of cGMP is crucial for sperm motility and hyperactivation .

Experimental Findings

A series of studies have explored the effects of this compound on human sperm, particularly focusing on its ability to improve motility in cases of asthenozoospermia (poor sperm motility). Below is a summary of key findings:

Case Studies

- Patient Response to Treatment : In a study involving 29 patients with diagnosed asthenozoospermia, 90% exhibited significant improvements in hyperactivation following treatment with this compound. This suggests a strong potential for clinical applications in male infertility treatments .

- Comparative Efficacy : While progesterone is known to enhance sperm motility, this compound's unique mechanism offers a complementary approach, particularly in cases where traditional treatments may be insufficient. Its ability to activate CatSper directly provides a novel pathway for enhancing sperm function .

Properties

IUPAC Name |

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4/h9-13H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMSJVMUSBZUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78416-81-6 (hydrochloride) | |

| Record name | Trequinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048458, DTXSID50861007 | |

| Record name | Trequinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79855-88-2 | |

| Record name | Trequinsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79855-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trequinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trequinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739I2958C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.